(R)-Warfarin-d5 (R)-Warfarin-d5 One of the isotopic labelled impurities of Warfarin, which is a kind of Coumarin anticoagulant.
Brand Name: Vulcanchem
CAS No.: 773005-79-1
VCID: VC0196729
InChI: InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D
SMILES: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C19H11O4D5
Molecular Weight: 313.37

(R)-Warfarin-d5

CAS No.: 773005-79-1

Cat. No.: VC0196729

Molecular Formula: C19H11O4D5

Molecular Weight: 313.37

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

(R)-Warfarin-d5 - 773005-79-1

CAS No. 773005-79-1
Molecular Formula C19H11O4D5
Molecular Weight 313.37
IUPAC Name 4-hydroxy-3-[(1R)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Standard InChI InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m1/s1/i2D,3D,4D,7D,8D
SMILES CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Appearance White Solid
Melting Point 170-172 °C

Chemical Structure and Identification

Molecular Structure and Nomenclature

R-(+)-Warfarin-d5 is chemically defined as 4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one . This compound represents the R-enantiomer of deuterated warfarin, specifically containing five deuterium atoms replacing the hydrogen atoms on the phenyl ring. The compound maintains the core coumarin structure of warfarin while incorporating the isotopically labeled phenyl group. As a chiral molecule, R-(+)-Warfarin-d5 is distinguished from its S-enantiomer through its optical rotation, with the R form exhibiting dextrorotatory properties as indicated by the (+) designation.

Registry and Identification

R-(+)-Warfarin-d5 is identified by the CAS registry number 773005-79-1 . This unique identifier distinguishes it from racemic warfarin-d5 (CAS: 75472-93-4) and from the non-deuterated R-warfarin . The compound has a molecular formula of C₁₉H₁₁D₅O₄ and a precise molecular weight of 313.36 g/mol . These specifications are critical for analytical chemists when selecting appropriate internal standards for quantitative analysis.

Physical and Chemical Properties

Chromatographic Behavior

One of the most significant properties of R-(+)-Warfarin-d5 relevant to its analytical applications is its chromatographic behavior. When analyzed using chiral HPLC methods, R-(+)-Warfarin-d5 elutes distinctly from its S-enantiomer. Chromatographic analysis shows that R-(+)-Warfarin-d5 typically elutes at approximately 3.65 minutes under standard conditions, while the S-enantiomer elutes later at approximately 5.32 minutes . This significant separation enables clear differentiation between the two enantiomers, making it valuable for stereochemical analytical applications.

Analytical Applications

Internal Standard for Quantitative Analysis

R-(+)-Warfarin-d5 serves as an excellent internal standard for the quantitative analysis of warfarin and its metabolites in biological matrices. The structural similarity to warfarin ensures similar extraction efficiency and chromatographic behavior, while the mass difference enables selective detection. In HPLC-MS/MS methods, R-(+)-Warfarin-d5 has been successfully employed as an internal standard for the quantification of R-warfarin and its metabolites, such as (9R,10S)-10-hydroxywarfarin .

Chiral Separation Methods

The distinct chromatographic properties of R-(+)-Warfarin-d5 make it valuable in developing and validating chiral separation methods. Researchers have utilized its well-defined elution characteristics to establish robust chiral HPLC methods capable of resolving warfarin enantiomers. The certificate of analysis data shows clear separation between R-(+)-Warfarin-d5 and S-(-)-Warfarin-d5, with retention times of approximately 3.65 and 5.32 minutes, respectively . This separation is crucial for stereoselective analysis of warfarin in pharmaceutical and clinical research.

Pharmacokinetic Studies

R-(+)-Warfarin-d5 has been employed in pharmacokinetic studies investigating the metabolism and drug interactions of warfarin. In one study, it was used as an internal standard in a chiral HPLC-MS/MS method developed for the simultaneous quantification of R-warfarin, S-warfarin, S-7-hydroxywarfarin, and (9R,10S)-10-hydroxywarfarin in human plasma . This method enabled researchers to monitor the stereoselective metabolism of warfarin and assess potential drug-drug interactions.

Method Development and Validation

Extraction and Sample Preparation

In analytical methods employing R-(+)-Warfarin-d5, various extraction techniques have been utilized to isolate warfarin and its metabolites from biological matrices. Protein precipitation has shown good recovery of warfarin and R-(+)-Warfarin-d5 (82.9-96.9%) from human plasma . Liquid-liquid extraction using dichloromethane:diethyl ether (2:3, v/v) has also been employed successfully for extracting warfarin and its deuterated internal standard from plasma samples .

Chromatographic Method Parameters

The chromatographic separation of R-(+)-Warfarin-d5 is typically achieved using chiral stationary phases. The documented methods demonstrate excellent resolution between R and S enantiomers, with consistently reproducible retention times. Area percent reports indicate that high-purity R-(+)-Warfarin-d5 standards can achieve 100% HPLC purity with 100% enantiomeric excess (ee) . These high-purity standards are essential for developing accurate and reliable analytical methods.

Validation Metrics

Analytical methods utilizing R-(+)-Warfarin-d5 as an internal standard have demonstrated excellent performance characteristics. For example, a validated HPLC-MS/MS method showed satisfactory intra-day and inter-day accuracy and precision for warfarin enantiomers and metabolites . The lower limits of detection were 0.25 nM (approximately 0.08 ng/mL) for warfarin enantiomers and 0.1 nM (approximately 0.04 ng/mL) for hydroxywarfarin metabolites using only 50 μL of plasma during extraction . This high sensitivity enables the quantification of warfarin and its metabolites at clinically relevant concentrations.

Applications in Drug Interaction Studies

Warfarin Metabolism Research

R-(+)-Warfarin-d5 has been instrumental in research investigating the stereoselective metabolism of warfarin. The deuterated internal standard enables accurate quantification of warfarin enantiomers and metabolites, providing insights into the complex metabolism of this anticoagulant. In a study examining the formation of S-7-hydroxywarfarin (the major CYP2C9 metabolite) and (9R,10S)-10-hydroxywarfarin (the CYP3A4 metabolite), R-(+)-Warfarin-d5 served as the internal standard for R-warfarin and (9R,10S)-10-hydroxywarfarin quantification .

Comparison with Other Internal Standards

Advantages over Non-Deuterated Standards

R-(+)-Warfarin-d5 offers several advantages over non-deuterated internal standards for warfarin analysis. The deuterium labeling creates a mass shift that allows for selective detection without chromatographic separation from the analyte. Additionally, the chemical properties of R-(+)-Warfarin-d5 closely match those of R-warfarin, ensuring similar extraction efficiency, chromatographic behavior, and ionization characteristics. These factors contribute to improved accuracy and precision in quantitative analysis.

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